molecular formula C17H18O B11957187 Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol CAS No. 98338-98-8

Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol

Cat. No.: B11957187
CAS No.: 98338-98-8
M. Wt: 238.32 g/mol
InChI Key: DBZFLKMLGVAMTF-UHFFFAOYSA-N
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Description

Tricyclo(8222(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol typically involves multiple steps. One common method starts with the reaction of benzene and bromoethane to form cycloheptyl bromide. This intermediate then undergoes a series of addition reactions to yield the desired tricyclic structure .

Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials due to its stable tricyclic structure.

Mechanism of Action

The mechanism of action of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .

Comparison with Similar Compounds

  • Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carboxylic acid
  • Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-2-ol
  • Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-ethanol

Uniqueness: Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is unique due to its methanol functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

98338-98-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenylmethanol

InChI

InChI=1S/C17H18O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-11,18H,5-7,9,12H2

InChI Key

DBZFLKMLGVAMTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)CO

Origin of Product

United States

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